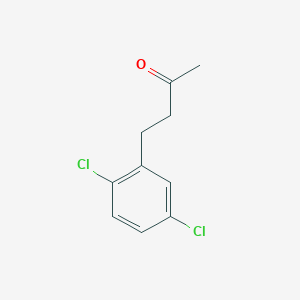
4-(2,5-Dichlorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, featuring a dichlorophenyl group attached to the second carbon of the butanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)butan-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Dichlorobenzoic acid.
Reduction: 4-(2,5-Dichlorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
4-(2,6-Dichlorophenyl)butan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
Uniqueness: 4-(2,5-Dichlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Biological Activity
4-(2,5-Dichlorophenyl)butan-2-one, also known as a derivative of 4-(2,5-dichlorophenyl)butan-2-ol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a butanone structure, which significantly influences its reactivity and biological interactions. The presence of chlorine atoms can enhance the lipophilicity and binding affinity of the compound to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce inflammation in various models, possibly by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating inflammatory diseases.
The biological effects of this compound are primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes.
- Receptor Modulation : It could modulate receptor activities linked to pain and inflammation, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising antibacterial potential.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent effect with a maximum reduction observed at a dosage of 50 mg/kg.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Significant (MIC: 32 µg/mL) | Strong (50 mg/kg efficacy) | Dichlorophenyl group enhances activity |
| 4-(2,4-Dichlorophenyl)butan-2-one | Moderate | Moderate | Different substitution pattern |
| 4-(3,5-Dichlorophenyl)butan-2-one | Weak | Weak | Less effective due to structural differences |
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3 |
InChI Key |
SDBCJTOPYWLGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















